molecular formula C23H21ClN2O5 B299423 N-{2-[(2-chloroanilino)carbonyl]phenyl}-2,3,4-trimethoxybenzamide

N-{2-[(2-chloroanilino)carbonyl]phenyl}-2,3,4-trimethoxybenzamide

Cat. No. B299423
M. Wt: 440.9 g/mol
InChI Key: RULATHIEBAVYJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-chloroanilino)carbonyl]phenyl}-2,3,4-trimethoxybenzamide, commonly known as CTB, is a small molecule that has gained significant attention in the field of neuroscience research. It is a potent retrograde tracer that is used to study neural circuits and connectivity in the brain. CTB is a highly specific and sensitive tracer that has been widely used in various animal models to map the neural pathways and identify the connections between different brain regions.

Mechanism of Action

CTB is a retrograde tracer that is taken up by the axons of neurons and transported back to the cell body. It is transported along the axon through the process of axonal transport, which is a highly regulated process that involves the interaction of various proteins and molecular motors. CTB binds to specific receptors on the axonal membrane and is internalized into the axon, where it is transported back to the cell body.
Biochemical and Physiological Effects:
CTB is a highly specific and sensitive tracer that has no known biochemical or physiological effects on the neurons or the brain. It is a non-toxic molecule that can be used safely in various animal models to study the neural circuits and connectivity in the brain.

Advantages and Limitations for Lab Experiments

CTB has several advantages as a retrograde tracer, including its high sensitivity and specificity, its ability to label specific neuronal populations, and its compatibility with various imaging techniques. However, CTB also has some limitations, including its inability to label neurons that do not have axons, its potential to spread to neighboring neurons, and its limited ability to cross synapses.

Future Directions

There are several future directions for the use of CTB in neuroscience research. One direction is the development of new and improved tracers that can label specific neuronal populations with greater specificity and sensitivity. Another direction is the use of CTB in combination with other imaging techniques to study the neural circuits and connectivity in the brain. Finally, the use of CTB in animal models of neurodegenerative diseases may provide insights into the underlying mechanisms of these diseases and potential targets for therapeutic intervention.

Synthesis Methods

CTB can be synthesized through a multi-step process involving the reaction of 2,3,4-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-chloroaniline to form the intermediate product, which is further reacted with 4-aminobenzoyl chloride to yield the final product, N-{2-[(2-chloroanilino)carbonyl]phenyl}-2,3,4-trimethoxybenzamide.

Scientific Research Applications

CTB has been widely used as a retrograde tracer to study the neural circuits and connectivity in the brain. It is a highly specific and sensitive tracer that can be used to identify the connections between different brain regions. CTB has been used to study the neural pathways involved in various physiological and pathological processes, including learning and memory, pain perception, addiction, and neurodegenerative diseases.

properties

Product Name

N-{2-[(2-chloroanilino)carbonyl]phenyl}-2,3,4-trimethoxybenzamide

Molecular Formula

C23H21ClN2O5

Molecular Weight

440.9 g/mol

IUPAC Name

N-[2-[(2-chlorophenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide

InChI

InChI=1S/C23H21ClN2O5/c1-29-19-13-12-15(20(30-2)21(19)31-3)23(28)25-17-10-6-4-8-14(17)22(27)26-18-11-7-5-9-16(18)24/h4-13H,1-3H3,(H,25,28)(H,26,27)

InChI Key

RULATHIEBAVYJU-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl)OC)OC

Origin of Product

United States

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